Tert-butyl 4-bromobenzyl(2-fluorocyclopropyl)carbamate
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Overview
Description
tert-Butyl (4-bromobenzyl)(2-fluorocyclopropyl)carbamate is an organic compound that features a tert-butyl carbamate group attached to a 4-bromobenzyl moiety and a 2-fluorocyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-bromobenzyl)(2-fluorocyclopropyl)carbamate typically involves multiple steps:
Formation of 4-bromobenzyl bromide: This can be achieved by bromination of benzyl bromide using bromine in the presence of a catalyst.
Preparation of 2-fluorocyclopropylamine: This involves the reaction of cyclopropylamine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Coupling Reaction: The final step involves coupling 4-bromobenzyl bromide with 2-fluorocyclopropylamine in the presence of a base like triethylamine, followed by protection of the amine group with tert-butyl chloroformate to form the desired carbamate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-bromobenzyl)(2-fluorocyclopropyl)carbamate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom on the benzyl group can be substituted by nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group.
Major Products
Nucleophilic substitution: Products include azides, nitriles, and other substituted benzyl derivatives.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or amines.
Hydrolysis: Products include the corresponding amine and carbon dioxide.
Scientific Research Applications
tert-Butyl (4-bromobenzyl)(2-fluorocyclopropyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl (4-bromobenzyl)(2-fluorocyclopropyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromobenzyl and fluorocyclopropyl groups may enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4-bromophenyl)carbamate
- tert-Butyl (4-fluorophenyl)carbamate
- tert-Butyl (4-chlorobenzyl)carbamate
Uniqueness
tert-Butyl (4-bromobenzyl)(2-fluorocyclopropyl)carbamate is unique due to the presence of both a bromobenzyl and a fluorocyclopropyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H19BrFNO2 |
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Molecular Weight |
344.22 g/mol |
IUPAC Name |
tert-butyl N-[(4-bromophenyl)methyl]-N-(2-fluorocyclopropyl)carbamate |
InChI |
InChI=1S/C15H19BrFNO2/c1-15(2,3)20-14(19)18(13-8-12(13)17)9-10-4-6-11(16)7-5-10/h4-7,12-13H,8-9H2,1-3H3 |
InChI Key |
HETJQERBQANULE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=C(C=C1)Br)C2CC2F |
Origin of Product |
United States |
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